

An In-Depth Technical Guide to SU4984 (CAS Number 186610-89-9)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4984 is a small molecule inhibitor belonging to the indolinone class of compounds. It is recognized primarily for its activity as a protein tyrosine kinase inhibitor, with a notable inhibitory effect on Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of **SU4984**, including its chemical properties, mechanism of action, and biological activities. Detailed experimental protocols and quantitative data are presented to support its use in preclinical research and drug development.

Chemical and Physical Properties

SU4984, with the CAS number 186610-89-9, is a synthetic organic compound. Its fundamental properties are summarized in the table below.



Property	Value	
CAS Number	186610-89-9	
Molecular Formula	C20H19N3O2	
Molecular Weight	333.38 g/mol	
Appearance	Solid	
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark place.	

Mechanism of Action and Biological Activity

SU4984 functions as an ATP-competitive inhibitor of protein tyrosine kinases. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of cell proliferation, differentiation, and survival. In addition to FGFR1, **SU4984** has been shown to inhibit other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor.[1]

The biological activity of **SU4984** has been characterized by its ability to inhibit the autophosphorylation of these receptors, thereby blocking downstream signaling cascades. This inhibition of crucial signaling pathways ultimately leads to the suppression of cell growth and proliferation in cancer cells that are dependent on these pathways.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of **SU4984** has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

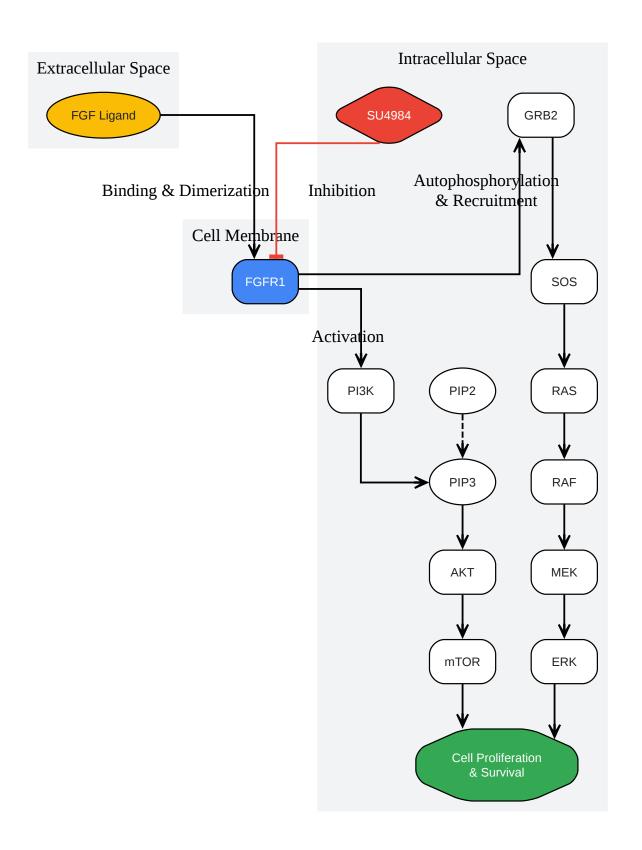


Target Kinase	IC50 (μM)	Notes
Fibroblast Growth Factor Receptor 1 (FGFR1)	10 - 20	[1]
Platelet-Derived Growth Factor Receptor (PDGFR)	-	Inhibition has been noted, but specific IC50 values are not consistently reported in the reviewed literature.
Insulin Receptor	-	Inhibition has been noted, but specific IC50 values are not consistently reported in the reviewed literature.
Wild-type KIT	-	Inhibited by SU4984.
KIT with juxtamembrane activating mutations	-	Effectively inhibited by SU4984.[2]
KIT with kinase domain activating mutations	-	SU4984 killed neoplastic mast cells expressing KIT with a kinase domain mutation.[2]

Signaling Pathways

SU4984's inhibition of FGFR1 disrupts downstream signaling pathways that are critical for cell proliferation and survival. The primary pathways affected are the RAS-MAPK and the PI3K-AKT pathways.





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Caption: **SU4984** inhibits FGFR1 signaling, blocking downstream pathways.



Experimental Protocols In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **SU4984** against a target kinase.

Materials:

- Recombinant human kinase (e.g., FGFR1)
- Kinase-specific substrate (peptide or protein)
- SU4984 (dissolved in DMSO)
- ATP (Adenosine Triphosphate)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- 96-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Plate reader

Procedure:

- Prepare a serial dilution of SU4984 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
- In a 96-well plate, add the kinase, substrate, and **SU4984** solution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction according to the detection reagent manufacturer's instructions.
- Add the detection reagent to measure kinase activity (e.g., luminescence).



- Calculate the percent inhibition for each **SU4984** concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the SU4984 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of **SU4984** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., a cell line with FGFR1 amplification)
- Complete cell culture medium
- SU4984 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Spectrophotometer

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of SU4984 (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

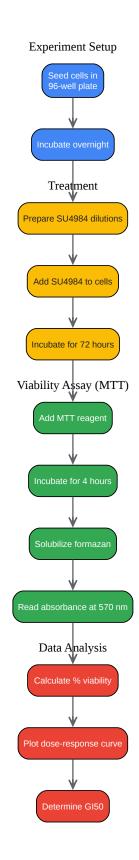


- Measure the absorbance at 570 nm using a spectrophotometer.
- Calculate the percentage of cell viability for each treatment relative to the DMSO control.
- Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the efficacy of **SU4984** in a cell-based assay.





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References

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